Benzyl 3,5-diaminopiperidine-1-carboxylate
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Overview
Description
Benzyl 3,5-diaminopiperidine-1-carboxylate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 3,5-diaminopiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification process may involve crystallization or other large-scale purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3,5-diaminopiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Benzyl 3,5-diaminopiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl 3,5-diaminopiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparison with Similar Compounds
Similar Compounds
Benzyl 3,5-dioxopiperidine-1-carboxylate: A similar compound with two oxo groups instead of amino groups.
Piperidine derivatives: Various substituted piperidines with different functional groups.
Uniqueness
Benzyl 3,5-diaminopiperidine-1-carboxylate is unique due to the presence of both benzyl and amino groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C13H19N3O2 |
---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
benzyl 3,5-diaminopiperidine-1-carboxylate |
InChI |
InChI=1S/C13H19N3O2/c14-11-6-12(15)8-16(7-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9,14-15H2 |
InChI Key |
DNVNSKIOSXHJAF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(CC1N)C(=O)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
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